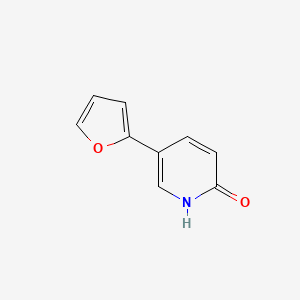

5-(Furan-2-yl)pyridin-2(1H)-one

Description

The exact mass of the compound this compound is 161.047678466 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-4-3-7(6-10-9)8-2-1-5-12-8/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDKFYJKSJHOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671762 | |

| Record name | 5-(Furan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111106-28-5 | |

| Record name | 5-(Furan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Heterocyclic Architectures in Organic and Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements as members of its ring(s), form the backbone of a vast array of natural products, pharmaceuticals, and functional materials. Their structural diversity and ability to engage in a multitude of chemical interactions, such as hydrogen bonding and pi-stacking, make them indispensable tools in the hands of organic and medicinal chemists. The presence of heteroatoms like nitrogen and oxygen introduces specific electronic and steric properties that are crucial for biological activity and material function.

Contextualizing the Pyridin 2 1h One Scaffold in Chemical Design

The pyridin-2(1H)-one moiety is a prominent six-membered heterocyclic scaffold that has proven to be a cornerstone in the development of a wide range of biologically active molecules. frontiersin.org This structural motif can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. frontiersin.org Its physicochemical properties, including polarity and lipophilicity, can be finely tuned through substitution, making it a versatile building block in drug discovery. frontiersin.org The significance of the pyridinone core is underscored by its presence in several FDA-approved drugs with diverse therapeutic applications, including antiviral, and anti-inflammatory agents. frontiersin.org

The synthesis of pyridin-2-one derivatives can be achieved through various methods, including aldol-like cyclocondensation reactions involving aminoaldehydes or ketones with ester enolates. nih.gov These synthetic strategies offer access to a wide array of substituted pyridinones, enabling the exploration of their structure-activity relationships. nih.gov

The Furan Moiety As a Privileged Structure in Bioactive Compounds

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is another "privileged" structure in medicinal chemistry, frequently found in compounds exhibiting a broad spectrum of biological activities. bohrium.com The oxygen heteroatom influences the electronic distribution of the ring, making it susceptible to various chemical transformations and enabling it to participate in key interactions with biological macromolecules. bohrium.com Furan-containing compounds have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of furan derivatives is well-established, with numerous methods available for their construction and functionalization. bohrium.com

Research Trajectories and Unexplored Potential of 5 Furan 2 Yl Pyridin 2 1h One

Precursor Synthesis and Starting Material Design

The convergent synthesis of the target compound necessitates the preparation of two key building blocks: a suitably functionalized pyridin-2(1H)-one and a reactive furan-2-yl species.

5-Bromo-2(1H)-pyridone: A critical precursor is 5-bromo-2(1H)-pyridone, also known as 2-hydroxy-5-bromopyridine. guidechem.com3wpharm.com This compound provides the core pyridone structure with a bromine atom at the C5-position, which serves as an excellent handle for subsequent cross-coupling reactions. One established synthetic route begins with pyridine, which undergoes halogenation to yield 5-bromo-2-chloropyridine. guidechem.com This intermediate is then subjected to hydrolysis, often using a base like sodium hydroxide (B78521) in a high-boiling solvent such as ethanol (B145695) under elevated pressure and temperature (e.g., 130 °C), to replace the chlorine atom with a hydroxyl group, yielding the desired 5-bromo-2(1H)-pyridone. guidechem.com The product is typically a grayish-white to yellow-brown crystalline powder with a melting point of approximately 180-183 °C. guidechem.comsigmaaldrich.com

Furan-2-ylboronic Acid and its Derivatives: The second key precursor is furan-2-ylboronic acid or a more stable derivative. ontosight.aichemicalbook.com Furan-2-ylboronic acid is a widely used reagent in organic synthesis, particularly for creating carbon-carbon bonds via the Suzuki-Miyaura reaction. ontosight.aichemicalbook.com It can be synthesized through methods such as the reaction of furan with borane (B79455) derivatives. ontosight.ai However, a significant challenge in its application is its propensity to undergo protodeboronation (loss of the boronic acid group) under certain reaction conditions. nih.gov To overcome this instability, more stable derivatives are often employed, such as potassium furan-2-yltrifluoroborate or the pinacol (B44631) ester derivative, 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. nih.govnih.gov These precursors are generally more robust and provide better yields in cross-coupling reactions. nih.gov Furan-2-ylboronic acid is a light beige, air-sensitive crystalline powder that is slightly soluble in water. chemicalbook.com

Key Reaction Pathways for Core Scaffold Construction

The assembly of the this compound scaffold can be approached in two primary ways: constructing the pyridinone ring with the furan already attached to a precursor, or, more commonly, attaching the furan ring to a pre-formed pyridinone.

The formation of the pyridinone ring itself can be achieved through various cyclization strategies. acs.orgmdpi.com Metal-free [3+3] annulation reactions, for instance, can build polysubstituted pyridine scaffolds from acyclic precursors like enamines and dichloromethyl peroxides through a cascade of reactions involving rearrangement and intramolecular cyclization. mdpi.com Other methods involve the cascade reactions of N-iminopyridinium ylides, which undergo alkenylation followed by cyclization to form fused pyridine ring systems. researchgate.net While these methods are powerful for creating substituted pyridines and pyridones, the most direct and widely applied strategy for synthesizing this compound involves the late-stage introduction of the furan ring.

The most prevalent and efficient strategy for constructing the target molecule involves the functionalization of a pre-existing pyridinone ring. This approach utilizes a 5-halopyridin-2(1H)-one, typically 5-bromo-2(1H)-pyridone, as the electrophilic partner in a cross-coupling reaction. The furan-2-yl group is introduced as the nucleophilic partner, usually in the form of furan-2-ylboronic acid or one of its stable esters. This method offers high convergence and allows for the modification of the furan and pyridinone moieties independently before the key bond-forming step. This pathway directly leverages the advanced catalytic methods discussed below.

Advanced Synthetic Techniques and Catalysis in the Elaboration of this compound

Modern organic synthesis relies heavily on transition-metal catalysis to achieve efficient and selective bond formations that are otherwise difficult. The synthesis of this compound is a prime example where these advanced techniques are indispensable.

The Suzuki-Miyaura reaction is the cornerstone for connecting the furan and pyridinone rings. nih.gov This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov In the context of synthesizing this compound, the reaction involves coupling 5-bromo-2(1H)-pyridone with furan-2-ylboronic acid (or its derivatives).

The catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 5-bromo-2(1H)-pyridone, inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.

Transmetalation: The furan-2-yl group is transferred from the boron atom to the palladium center, displacing the halide and forming a new organopalladium intermediate. This step requires the presence of a base (e.g., sodium carbonate, potassium fluoride) to activate the organoboron species. nih.govnih.gov

Reductive Elimination: The two organic fragments (the furan and pyridinone moieties) are eliminated from the palladium center, forming the final C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. As furan-2-ylboronic acid can be unstable, specific conditions have been developed to ensure high yields. nih.gov For example, using potassium furan-2-yltrifluoroborate with a catalyst system comprising Pd(OAc)₂ and a specialized phosphine (B1218219) ligand like RuPhos in ethanol has proven effective for coupling with various aryl halides. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Compounds

| Component | Example Reagent/Condition | Purpose | Source(s) |

|---|---|---|---|

| Electrophile | 5-Bromo-2(1H)-pyridone | Pyridinone core with leaving group | guidechem.comsigmaaldrich.com |

| Nucleophile | Furan-2-ylboronic acid / Potassium furan-2-yltrifluoroborate | Source of the furan-2-yl group | nih.gov |

| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | Facilitates the C-C bond formation | nih.govnih.gov |

| Ligand | RuPhos / Phosphine Oxides | Stabilizes catalyst, enhances reactivity | nih.govnih.gov |

| Base | Na₂CO₃ / KF | Activates the boronic acid derivative | nih.govnih.gov |

| Solvent | Ethanol / Dioxane / DMF | Solubilizes reactants and catalyst | nih.gov |

| Temperature | 85-110 °C | Provides energy to overcome activation barriers | nih.gov |

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are increasingly being applied to synthetic routes. For the synthesis of this compound and related biaryl compounds, several green strategies can be implemented.

One approach is the use of multicomponent reactions (MCRs), which can construct complex molecules like substituted pyridines in a single step from simple starting materials, thereby reducing waste and improving atom economy. acs.org The development of heterogeneous catalysts, such as copper salen complexes supported on materials like KCC-1, offers a greener alternative to traditional homogeneous palladium catalysts for Suzuki-Miyaura reactions. These supported catalysts can be easily separated from the reaction mixture by filtration and reused for several cycles without a significant loss of activity, which is both economically and environmentally advantageous. Furthermore, research into performing cross-coupling reactions in environmentally benign solvents, such as water, is a major focus in green chemistry.

Purification and Isolation Methodologies for High-Purity Compounds

To achieve high purity, the crude material is subjected to one or both of the following techniques:

Flash Column Chromatography: This is a standard and highly effective method for separating the target compound from impurities. The crude product is adsorbed onto a solid support, typically silica (B1680970) gel, and placed at the top of a column packed with the same stationary phase. A carefully selected solvent system (eluent) is then passed through the column. rochester.edu The polarity of the eluent is optimized to allow for the separation of compounds based on their differential adsorption to the silica gel. For compounds of intermediate polarity like this compound, a gradient of non-polar to polar solvents, such as a mixture of hexanes and ethyl acetate (B1210297), is commonly employed. rochester.edu Fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization: This technique is used to obtain highly crystalline, pure material. The principle relies on the differential solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures. The crude or column-purified product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. For furan-pyridine type structures, solvent systems like chloroform/methanol or ethyl acetate/hexanes can be effective. acs.orgclockss.org The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. orgsyn.org

Table 2: Common Purification Techniques and Parameters

| Technique | Stationary Phase | Mobile Phase / Solvent | Key Principle |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel 60 rochester.edu | Hexanes/Ethyl Acetate gradient rochester.edu | Differential adsorption |

| Recrystallization | Not Applicable | Chloroform/Methanol, Ethyl Acetate/Hexanes acs.orgclockss.org | Differential solubility at varying temperatures |

The final purity of this compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromopyridin-2(1H)-one |

| Furan-2-boronic acid |

| Palladium(II) acetate (Pd(OAc)₂) |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) |

| SPhos |

| Tricyclohexylphosphine (PCy₃) |

| Potassium carbonate (K₂CO₃) |

| Cesium fluoride (B91410) (CsF) |

| Potassium phosphate (B84403) (K₃PO₄) |

| 1,4-Dioxane |

| Toluene |

| Tetrahydrofuran (B95107) (THF) |

| Ethyl acetate |

| Magnesium sulfate (B86663) (MgSO₄) |

| Hexanes |

| Chloroform |

| Methanol |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridin-2(1H)-one Ring

The pyridin-2(1H)-one ring possesses a unique electronic nature that influences its reactivity towards electrophiles and nucleophiles. The electron-donating character of the nitrogen atom and the electron-withdrawing nature of the carbonyl group create a nuanced reactivity profile.

Electrophilic Substitution: Generally, electrophilic aromatic substitution on the pyridine ring is less facile than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, in the pyridin-2(1H)-one tautomer, the situation is more complex. Electrophilic attack at the 3- and 5-positions is generally favored as it avoids placing a positive charge on the already partially positive nitrogen atom. quora.com The presence of the furan substituent at the 5-position will further direct incoming electrophiles.

Nucleophilic Substitution: Conversely, the pyridin-2(1H)-one ring is more susceptible to nucleophilic attack than benzene, particularly at the positions ortho and para to the carbonyl group (positions 3 and 5). quora.com The electron-withdrawing carbonyl group activates these positions for nucleophilic substitution. Halogenated derivatives of pyridin-2(1H)-one can undergo nucleophilic displacement reactions, allowing for the introduction of various functional groups.

Reactions at the Furan Moiety

The furan ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. numberanalytics.com This reactivity is a key feature in the derivatization of this compound.

Electrophilic substitution on the furan ring predominantly occurs at the C5 position (the position adjacent to the oxygen and furthest from the pyridinone substituent) and to a lesser extent at the C2' position. quora.comquora.com This is due to the greater stabilization of the cationic intermediate formed during attack at these positions. quora.com Common electrophilic substitution reactions for furan include:

Nitration: Can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures to yield 2-nitrofuran (B122572) derivatives. pharmaguideline.comscribd.com

Halogenation: Bromination and chlorination can occur readily, often leading to polyhalogenated products if not controlled. Milder conditions, such as using bromine in dioxane at low temperatures, can favor the formation of monohalogenated products like 2-bromofuran. pharmaguideline.comscribd.com

Sulfonation: Can be carried out using reagents like a pyridine-sulfur trioxide complex. pharmaguideline.comscribd.com

Formylation: Reactions such as the Vilsmeier-Haack reaction can introduce a formyl group onto the furan ring. scribd.com

The furan moiety can also participate in cycloaddition reactions, most notably the Diels-Alder reaction where it acts as the diene. numberanalytics.com This allows for the construction of more complex, bridged ring systems.

The furan ring is susceptible to both oxidation and reduction, which can lead to ring-opening or saturation.

Oxidation: Oxidation of the furan ring can lead to various products depending on the oxidizing agent and reaction conditions. numberanalytics.comresearchgate.net Strong oxidizing agents can cause ring cleavage, leading to the formation of dicarboxylic acids or their derivatives. numberanalytics.com For instance, the oxidation of furan can yield maleic anhydride (B1165640) or furan-2-carboxylic acid. numberanalytics.com In the context of more complex molecules, the oxidation of a furan ring has been utilized as a strategic step in the synthesis of natural products. scite.ai Electrochemical studies on related furan-containing compounds have shown that the furan ring can influence the oxidation potential of adjacent functional groups. mpg.de

Reduction: The furan ring can be reduced to dihydrofuran or tetrahydrofuran derivatives. numberanalytics.compharmaguideline.com Catalytic hydrogenation is a common method for this transformation, although care must be taken to avoid ring opening. pharmaguideline.com

Functional Group Interconversions and Modifications

Functional group interconversion is a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comfiveable.me For a molecule like this compound, this can involve modifications to both the pyridinone and furan rings, as well as any substituents.

Common interconversions include:

Oxidation of alcohols to aldehydes, ketones, or carboxylic acids. solubilityofthings.com

Reduction of carbonyl compounds to alcohols. fiveable.me

Conversion of carboxylic acids to esters or amides.

Nucleophilic substitution reactions to replace leaving groups with other functionalities. mhmedical.com

Rearrangement reactions to alter the carbon skeleton. fiveable.me

These transformations are crucial for creating a diverse range of derivatives with tailored properties. acs.org

Synthesis of Novel Derivatives and Analogues of this compound

The synthesis of novel derivatives and analogues of this compound is a key area of research, driven by the search for new compounds with enhanced biological or material properties. researchgate.netresearchgate.netnih.govumich.eduresearchgate.netnih.govnih.gov

Strategic modifications of the core scaffold are employed to fine-tune the molecule's properties. This can involve:

Introducing electron-donating or electron-withdrawing groups to alter the electronic properties and reactivity of the rings.

Varying the substituents on either ring to modulate lipophilicity, steric bulk, and hydrogen bonding capacity.

These modifications are often guided by structure-activity relationship (SAR) studies to optimize for a specific biological target or material application.

Diversity-oriented synthesis (DOS) is a powerful strategy for creating large collections of structurally diverse small molecules for high-throughput screening. cam.ac.uknih.govmdpi.com Starting from a common scaffold like this compound, a library of derivatives can be generated by systematically introducing a variety of building blocks and functional groups. acs.orgnih.gov This approach allows for the rapid exploration of chemical space to identify novel compounds with desired properties. mdpi.com

The generation of DOS libraries often employs multicomponent reactions and solid-phase synthesis techniques to streamline the synthetic process and facilitate purification. cam.ac.uknih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide the fundamental framework for its structural assignment.

The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The protons on the pyridinone ring (at positions 3, 4, and 6) and the furan ring (at positions 3', 4', and 5') will appear in the aromatic region of the spectrum, typically between 6.0 and 8.5 ppm. The NH proton of the pyridone ring would likely appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding and its acidic nature. mdpi.com The coupling constants (J-values) between adjacent protons are critical for confirming their relative positions. For instance, the protons on the furan ring exhibit characteristic coupling constants. researchgate.net

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The carbonyl carbon (C2) of the pyridinone ring is expected to be the most downfield signal, typically appearing around 160-170 ppm. mdpi.com The other sp²-hybridized carbons of the two heterocyclic rings will resonate in the 100-150 ppm range. Data from related compounds like 4-(Furan-2-yl)-2,6-diphenylpyridine and 5-nitro-2-pyridone help in predicting the chemical shifts for the carbon atoms in the target molecule. acs.orgelsevierpure.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is inferred from spectral analysis of closely related furan and pyridone derivatives. Actual values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 (NH) | > 10.0 (broad s) | - |

| 2 (C=O) | - | ~164.0 |

| 3 | ~6.5 (d) | ~120.0 |

| 4 | ~7.8 (dd) | ~140.0 |

| 5 | - | ~118.0 |

| 6 | ~7.4 (d) | ~105.0 |

| 2' | - | ~153.0 |

| 3' | ~6.8 (d) | ~110.0 |

| 4' | ~6.5 (dd) | ~112.0 |

To overcome the complexities of 1D spectra and confirm assignments, advanced 2D-NMR experiments are indispensable. organicchemistrydata.org These techniques reveal correlations between nuclei, providing a detailed map of the molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent protons, such as H3 and H4, and H4 and H6 on the pyridinone ring. It would also confirm the connectivity of the furan protons (H3' with H4', and H4' with H5'). This is crucial for distinguishing between the different aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). columbia.edu Each CH group in the molecule will produce a cross-peak, linking the proton signal on one axis to the carbon signal on the other. This allows for the unambiguous assignment of the carbon atoms that have attached protons, such as C3/H3, C4/H4, C6/H6, and the corresponding pairs on the furan ring. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu This technique is particularly useful for assigning quaternary (non-protonated) carbons like C2, C5, and C2'. For example, the H4 proton on the pyridinone ring would be expected to show HMBC correlations to the quaternary carbon C2, the furan-linked carbon C5, and the furan carbon C2'. Likewise, the furan proton H3' would show a correlation to C5, confirming the linkage point between the two rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. elsevierpure.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band for the C=O (carbonyl) stretching vibration of the pyridone ring, typically found in the region of 1650-1680 cm⁻¹. mdpi.com A broad band corresponding to the N-H stretching vibration would be expected around 3300-3400 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1500-1600 cm⁻¹ region. researchgate.net Vibrations characteristic of the furan ring, including C-O-C stretching, are also expected, typically around 1085 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, the aromatic ring vibrations (C=C stretches) often produce stronger and sharper signals than in FT-IR. The symmetric vibrations of the molecule are particularly Raman-active. Analysis of related molecules like 2-hydroxy-5-nitropyridine (B147068) by Raman spectroscopy has been crucial in assigning ring breathing modes and other skeletal vibrations. elsevierpure.com

Table 2: Key Vibrational Frequencies for this compound (Note: Data is inferred from spectral analysis of closely related furan and pyridone derivatives.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| N-H (Pyridone) | Stretching | ~3350 (broad) | FT-IR |

| C-H (Aromatic) | Stretching | 3050-3150 | FT-IR, Raman |

| C=O (Pyridone) | Stretching | 1650-1680 (strong) | FT-IR, Raman |

| C=C / C=N (Rings) | Stretching | 1500-1600 | FT-IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk For this compound (C₉H₇NO₂), the calculated molecular weight is approximately 161.16 g/mol .

In an electron ionization (EI-MS) experiment, the spectrum would show a molecular ion peak (M⁺·) at m/z = 161. The fragmentation of this molecular ion would provide clues to its structure. libretexts.org Aromatic and heterocyclic rings are relatively stable, so the molecular ion peak is expected to be reasonably intense. libretexts.org

Key fragmentation pathways could include:

Loss of CO: A common fragmentation for pyridones and lactams is the loss of a neutral carbon monoxide molecule (28 Da), which would lead to a fragment ion at m/z = 133.

Furan Ring Fragmentation: The furan ring itself can fragment. A characteristic loss for furan moieties is the expulsion of a formyl radical (·CHO, 29 Da) or carbon monoxide (CO, 28 Da). nih.gov

Cleavage of the Inter-ring Bond: The bond between the pyridone and furan rings could cleave, leading to ions corresponding to the individual heterocyclic rings or fragments thereof. For example, a furan-containing cation at m/z = 67 (C₄H₃O⁺) is a common fragment.

The exact fragmentation pattern is highly dependent on the ionization method and energy, but analysis of these pathways helps to confirm the presence and connectivity of the furan and pyridone moieties. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides definitive proof of structure and offers insights into intermolecular interactions like hydrogen bonding and π–π stacking.

Although a crystal structure for this compound itself is not publicly available, data from closely related derivatives can be used to predict its solid-state characteristics. For example, the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine shows that the furan and oxadiazole rings are nearly coplanar, with a small dihedral angle between them. researchgate.net Similarly, studies on other substituted 2-pyridones reveal extensive hydrogen-bonding networks in the crystal lattice, where the N-H group acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor, often forming dimeric structures. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 5 Furan 2 Yl Pyridin 2 1h One

Quantum Chemical Studies (DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and reactivity of molecules. rsc.orgresearchgate.net These methods provide a theoretical framework to analyze the intricate relationship between a molecule's structure and its chemical behavior. researchgate.net For furan (B31954) and its derivatives, computational approaches like DFT have been successfully used to elucidate their properties, offering valuable data that often aligns well with experimental findings. rsc.orgresearchgate.net

HOMO-LUMO Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the behavior of electrons in a molecule. utexas.edu Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. libretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.compearson.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. libretexts.orgresearchgate.net A smaller gap generally suggests higher reactivity. nih.gov

In the context of 5-(Furan-2-yl)pyridin-2(1H)-one, a related study on 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI) using DFT at the B3LYP/6-311G** level of theory provides insights into its electronic properties. researchgate.netnih.gov The HOMO and LUMO are visualized as electron density contours, and their energy levels are calculated to understand the molecule's reactivity. researchgate.net For NNKFI, the HOMO is situated at a lower energy level, while the LUMO is at a higher energy level, with the energy gap influencing its stability and reactivity. researchgate.net This type of analysis helps in predicting how the molecule will interact with other chemical species. libretexts.orgyoutube.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.08 |

| LUMO Energy | -0.88 |

| HOMO-LUMO Gap | 4.20 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, particularly in biological systems. libretexts.orgproteopedia.org The different colors on an MEP map represent varying electrostatic potential, with red indicating regions of negative potential (electron-rich) and blue indicating areas of positive potential (electron-poor). researchgate.net

For a molecule like this compound, an MEP map would reveal the electrophilic and nucleophilic sites. For instance, in a study of a similar compound, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, the MEP surface showed a delocalization of the positive charge across the furanium moiety, with a significant positive potential near the C5 atom, identifying it as a likely site for nucleophilic attack. nih.gov Such analysis is crucial for understanding intermolecular interactions and predicting reaction mechanisms. researchgate.netscispace.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules. nih.govmdpi.com MD simulations, in particular, can track the movements of atoms and molecules over time, providing insights into conformational changes and stability. nih.gov These techniques are widely used in drug discovery and materials science to understand how a molecule's shape and flexibility influence its function. mdpi.comdntb.gov.ua

For a molecule with multiple rotatable bonds like this compound, conformational analysis is essential to identify the most stable three-dimensional structures. MD simulations can further reveal how the molecule behaves in different environments, such as in a solvent or when interacting with a biological target. nih.gov For example, a study on the interaction between CD26 and caveolin-1 (B1176169) used 100 ns MD simulations to assess the stability of different binding conformations, identifying key interacting amino acids. nih.gov Similar approaches could be applied to this compound to explore its conformational landscape and potential binding modes with target proteins. nih.gov

In Silico Prediction of Molecular Interactions

In silico methods for predicting molecular interactions are a cornerstone of modern drug discovery and development. researchgate.netpsecommunity.org These computational techniques, which include molecular docking and pharmacophore modeling, allow researchers to screen large libraries of compounds and predict their binding affinity to a biological target. nih.gov

Molecular docking studies, for instance, can predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction. nih.gov This information is critical for designing new drugs with improved efficacy. mdpi.com For furan-containing compounds, in silico studies have been successfully used to evaluate their potential as inhibitors of various enzymes. psecommunity.orgmdpi.com A study on furan-2-quinolone derivatives, for example, employed in silico screening to explore their interactions as potential anticoagulants. researchgate.net Similarly, computational exploration of this compound could reveal its potential biological targets and guide the synthesis of new, more potent derivatives. mdpi.com

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) is a computational method that correlates the structural features of molecules with their physicochemical properties. digitaloceanspaces.comresearchgate.net By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR models can be used to predict the properties of new, unsynthesized compounds. bris.ac.uk This approach is widely used in various fields, including drug discovery, materials science, and environmental chemistry. digitaloceanspaces.comscribd.com

Exploration of Biological Activities and Mechanisms of Action for 5 Furan 2 Yl Pyridin 2 1h One Analogues

In Vitro Assays for Target Identification and Validation

In vitro assays are fundamental in elucidating the biological targets and mechanisms of action of novel compounds. For analogues of 5-(furan-2-yl)pyridin-2(1H)-one, these assays have included enzyme inhibition studies, receptor binding assays, and cellular pathway modulation analyses.

Analogues of this compound have demonstrated inhibitory activity against several key enzymes implicated in various diseases.

Tropomyosin Receptor Kinase (TRK) Inhibition: A series of novel pyridin-2(1H)-one analogues were identified as potent inhibitors of Tropomyosin Receptor Kinase (TRK), a validated antitumor target. nih.gov Through screening and optimization, compound 14q emerged as a highly potent TRK inhibitor with significant kinase selectivity. nih.gov This compound effectively blocked cellular TRK signaling, leading to the inhibition of viability in cancer cells dependent on TRK. nih.gov

Urease Inhibition: Pyridin-2(1H)-one derivatives have been evaluated as potential urease inhibitors. researchgate.netresearchgate.net Urease is an enzyme that plays a significant role in infections caused by Helicobacter pylori and Proteus species. researchgate.net Several derivatives showed superior inhibitory properties compared to the standard compound, thiourea. researchgate.net For instance, 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone (5a ) was identified as a particularly potent urease inhibitor. researchgate.net

Pyruvate (B1213749) Dehydrogenase Complex E1 (PDH E1) Inhibition: Furan-based thiamine (B1217682) analogues have been developed as selective inhibitors of the mammalian pyruvate dehydrogenase complex E1 subunit (PDH E1), a key enzyme in cellular energy metabolism. cam.ac.uk Based on structure-activity relationship findings, a series of furan-based compounds were designed to be potent and membrane-permeable inhibitors of PDH E1. cam.ac.uk

Tyrosinase Inhibition: A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, which are structurally related to the core scaffold, were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. mdpi.com Compound 8 , which features a 2,4-dihydroxy group on the benzylidene ring, was found to be a particularly potent inhibitor of both the monophenolase and diphenolase activities of the enzyme. mdpi.com

Table 1: Enzyme Inhibition by this compound Analogues and Related Compounds

| Compound/Analogue | Target Enzyme | Activity (IC₅₀) | Source |

|---|---|---|---|

| 14q | Tropomyosin Receptor Kinase (TRK) | Potent inhibitor | nih.gov |

| 4q and 4t | Urease | Superior to thiourea | researchgate.net |

| 5a | Urease | 29.12 µM | researchgate.net |

| Furan-based thiamine analogues | Pyruvate Dehydrogenase E1 (PDH E1) | Potent and selective | cam.ac.uk |

| Compound 8 | Tyrosinase (monophenolase) | 0.0433 µM | mdpi.com |

| Compound 8 | Tyrosinase (diphenolase) | 0.28 µM | mdpi.com |

Receptor binding assays are crucial for identifying and characterizing the interaction of ligands with their specific receptors. nih.govnih.gov These assays can be performed using various technologies, including radioactive and non-radioactive methods like fluorescence polarization and surface plasmon resonance. nih.gov For analogues of this compound, these assays help to determine binding affinities and selectivities for various receptors, guiding the development of targeted therapies. For example, the development of furan-containing compounds as inhibitors often involves assessing their binding to specific receptor sites to understand their mechanism of action. mdpi.com

Analogues of the this compound scaffold have been shown to modulate various cellular pathways, contributing to their biological effects.

Inhibition of Translation Initiation: A study on 1,5-disubstituted-pyridin-2(1H)-one derivatives revealed their ability to act as regulators of translation initiation. nih.gov Specifically, compound 22 (1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one) exhibited potent and selective anticancer activity against the A549 lung cancer cell line by suppressing the eukaryotic translation initiation factor 3a (eIF3a). nih.gov

Modulation of Carcinogen-Metabolizing Enzymes: The related compound 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) has been shown to have a protective effect against genotoxicity by modulating phase I and phase II enzymes. nih.gov It inhibits the activity of CYP1A1 and CYP1B1, enzymes involved in activating carcinogens, and induces the expression and activity of detoxifying enzymes like glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR). nih.gov This dual action highlights its potential as a chemopreventive agent. nih.gov

Induction of Apoptosis: Furan-2-yl acetate (B1210297) (F2A), a compound from Streptomyces, has been shown to induce apoptosis in cancer cells. scialert.net Its mechanism involves the upregulation of Bax, downregulation of Bcl-2, release of mitochondrial cytochrome c, and activation of caspases 3 and 9. scialert.net Similarly, certain furan-based derivatives induce apoptosis through the intrinsic mitochondrial pathway, marked by an increase in p53 and Bax levels and a decrease in Bcl-2. nih.gov Furan-2(5H)-one derivatives have also been found to trigger apoptosis in colon cancer cells by down-regulating survivin and activating caspase-3. mdpi.com

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Structure-activity relationship (SAR) studies and pharmacophore modeling are essential tools in medicinal chemistry for designing more potent and selective drug candidates. nih.gov These approaches have been applied to analogues of this compound to understand how chemical modifications influence their biological activity.

The biological potency and selectivity of pyridin-2(1H)-one and furan-containing analogues are significantly influenced by the nature and position of substituents on the core structure.

In Urease Inhibitors: For pyridin-2(1H)-one derivatives acting as urease inhibitors, SAR analysis of 33 derivatives indicated that the presence of electron-releasing groups is important for modulating their biological activity. researchgate.net Conversely, another study on dihydropyridone derivatives found that inhibitory activity against urease increased with the electron-withdrawing ability of the substituents. researchgate.net

In Kinase Inhibitors: In the development of pyridin-2(1H)-one analogues as TRK inhibitors, a combination of structure-based drug design and SAR studies was employed to identify potent candidates. nih.gov This systematic approach allowed for the optimization of the scaffold to achieve high potency and selectivity. nih.gov

In Anticancer Agents: For furan-based thiamine analogues targeting PDH E1, modifications on the pyrimidine (B1678525) ring showed that larger (Et), electron-withdrawing (CF3), or electron-donating (NH2) substituents in place of a methyl group resulted in weaker inhibitors. cam.ac.uk In a series of quinazolinamine-based compounds, it was found that introducing a halogen capable of forming a halogen bond at the 4' position of the phenyl group dramatically increased activity. mdpi.com

Table 2: Effect of Substituents on Biological Activity

| Compound Series | Substituent Modification | Effect on Activity | Source |

|---|---|---|---|

| Pyridin-2(1H)-one derivatives | Electron-releasing groups | Important for urease inhibition | researchgate.net |

| Furan-based thiamine analogues | Larger, EWG, or EDG on pyrimidine ring | Weaker PDH E1 inhibition | cam.ac.uk |

| Quinazolinamine analogues | Halogen at 4'-phenyl position | Increased anticancer activity | mdpi.com |

The three-dimensional conformation of a ligand is critical for its recognition and binding to a biological target. researchgate.net Pharmacophore modeling and computational studies help to elucidate these conformational requirements.

Pharmacophore Modeling for Anticancer Activity: To understand the selectivity of 1,5-disubstituted-pyridin-2(1H)-one derivatives for cancer cells over fibrosis cell lines, pharmacophore models were developed. nih.gov These models revealed that the occupation of an aromatic sub-site (F4) was correlated with potent anti-cancer activity, providing a rational basis for designing selective eIF3a regulators. nih.gov

Modeling for PDE4B Inhibitors: For a series of 2-phenylpyrimidine (B3000279) analogues, a five-point pharmacophore model was developed to explore their binding modes as selective PDE4B inhibitors. nih.gov This model, combined with 3D-QSAR and molecular docking, provided insights for designing new molecules with enhanced inhibitory activity against PDE4B. nih.gov

Antifungal Activity: The antifungal mode of action for certain β-keto-enol pyridine (B92270) and furan (B31954) derivatives is associated with pharmacophore sites (Xδ−···Yδ+). nih.gov The negative charges of the keto and pyridine groups are thought to contribute positively to their antifungal activity. nih.gov

These computational approaches, by defining the essential structural features and their spatial arrangement required for biological activity, play a crucial role in the rational design of novel and more effective therapeutic agents based on the this compound scaffold.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the interactions between small molecules and their protein targets. These techniques provide insights into the binding modes and affinities of ligands, guiding the rational design of more potent and selective analogues.

Molecular docking studies have been employed to investigate the binding of various furan- and pyridine-containing compounds to a range of biological targets. For instance, in the context of Aurora B kinase inhibitors, docking studies of 1,2,3-triazolyl-pyridine hybrids revealed key interactions with the kinase domain. nih.gov The substitution of a phenyl ring with a furan or thiophene (B33073) ring was found to influence the docking energy, highlighting the importance of the heterocyclic moiety in ligand binding. nih.gov Specifically, analogues containing a furan ring demonstrated favorable interactions, including π-cation interactions with key residues like Lys106. nih.gov Similarly, docking simulations of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives against the epidermal growth factor receptor (EGFR) tyrosine kinase domain have shown that furan-containing compounds can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding site.

In silico studies of novel pyrazolo furan-2(5H)-one derivatives as potential SARS-CoV-2 inhibitors have also utilized molecular docking to predict binding affinities against viral proteins like the main protease (Mpro) and the RNA binding protein (Nsp9). nih.gov These computational approaches help to rationalize the observed biological activities and guide the synthesis of new derivatives with improved inhibitory potential. nih.gov

Mechanistic Insights from Preclinical In Vitro and In Vivo Models

Preclinical studies using both in vitro (cell-based) and in vivo (animal) models are essential for validating the therapeutic potential of new chemical entities and understanding their mechanisms of action.

Investigation of Specific Biological Targets (e.g., kinases, HDACs, nuclear receptors)

The biological activity of this compound analogues often stems from their interaction with specific intracellular targets that play crucial roles in disease pathogenesis.

Kinases: Protein kinases are a major class of drug targets, particularly in oncology. Several studies have demonstrated the potential of furan- and pyridine-containing compounds to inhibit various kinases. For example, derivatives of 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one have been identified as potent and selective inhibitors of Polo-like kinase 1 (PLK1), a key regulator of cell division. nih.gov These compounds exhibited nanomolar inhibitory activity in enzymatic assays and demonstrated antiproliferative effects in cancer cell lines. nih.gov Similarly, pyridin-2-yl urea (B33335) derivatives have been developed as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a component of the MAPK signaling pathway. nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in transcriptional regulation and are implicated in various diseases, including cancer. Class IIa HDACs, such as HDAC4 and HDAC5, are regulated by signal-dependent nucleo-cytoplasmic shuttling. nih.govnih.gov Phosphorylation of specific serine residues within these HDACs promotes their export from the nucleus, leading to the activation of target genes. nih.govthebiogrid.org While direct inhibition of HDACs by this compound analogues has not been extensively reported, the modulation of signaling pathways that affect HDAC phosphorylation, such as those involving calcium/calmodulin-dependent protein kinase (CaMK), represents a potential indirect mechanism of action. nih.gov

Nuclear Receptors: Nuclear receptors are a family of ligand-activated transcription factors that regulate a wide range of physiological processes. Some pyridine-containing steroid derivatives have been shown to interact with estrogen receptors (ERα and ERβ) and the androgen receptor (AR). nih.gov These interactions can either be agonistic or antagonistic, leading to the modulation of hormone-dependent signaling pathways. nih.gov

Other Targets: Furan-2(5H)-one derivatives have also been investigated as inhibitors of topoisomerase I, an enzyme essential for DNA replication and transcription. nih.gov Certain compounds were found to stabilize the topoisomerase I-DNA covalent complex, a mechanism similar to that of the well-known anticancer drug camptothecin. nih.gov

Cellular Permeability and Distribution in Preclinical Models

For a drug to be effective, it must be able to cross cell membranes and reach its intracellular target. Cellular permeability is therefore a critical parameter evaluated in preclinical studies.

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of orally administered drugs. Studies on 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, which are structurally related to the core scaffold of interest, have shown that these compounds can possess good cellular permeability. acs.org For instance, compound 53a and 54j in one study demonstrated Caco-2 A to B flux values of 6.86 × 10⁻⁶ cm/s and 6.34 × 10⁻⁶ cm/s, respectively, indicating good potential for oral absorption. acs.org

In vivo pharmacokinetic studies in animal models provide further insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. For example, a potent farnesyltransferase inhibitor, compound 4e , which contains a pyridin-2-one moiety, exhibited good oral bioavailability in dogs. nih.gov Similarly, orally available PLK1 inhibitors based on a pyrrole-pyridine scaffold have been developed, demonstrating acceptable pharmacokinetic profiles in mice, making them suitable for further in vivo efficacy studies. nih.gov

The ability of a compound to penetrate tumors is crucial for its anticancer activity. Studies with the cyclin-dependent kinase inhibitor CYC202 showed that it had the highest tumor uptake among the tested compounds and that oral administration resulted in active concentrations within the tumor. researchgate.net

Applications and Future Directions in Chemical Sciences

5-(Furan-2-yl)pyridin-2(1H)-one as a Building Block in Complex Chemical Syntheses

The pyridin-2(1H)-one skeleton is a prominent feature in numerous biologically active molecules and pharmaceuticals. chemrxiv.org Consequently, the development of efficient synthetic routes to construct this structural motif is a key focus for synthetic chemists. chemrxiv.org this compound, in particular, serves as a valuable synthetic intermediate. chemrxiv.org The furan (B31954) and pyridinone rings offer multiple reactive sites, making them ideal starting points for constructing more elaborate molecular architectures. researchgate.netresearchgate.net

Pyridinone derivatives are crucial in drug development and act as intermediates for synthesizing biologically important pyridine-containing compounds. researchgate.net The general synthetic utility of pyridinones is well-established, with various methods available for their preparation, including the cyclization of enamines and reactions involving 2-halopyridinium salts. chemrxiv.orgacs.orgacs.org

The furan moiety itself is a versatile precursor. For instance, a simple and scalable method has been developed to produce 5-hydroxy-2(5H)-furanone from furan, which is a vital synthon for various agrochemicals and other compounds. bohrium.com The combination of the furan and pyridinone scaffolds in one molecule, as seen in this compound, offers a rich platform for creating diverse and complex chemical entities through reactions like C-H arylation and radical alkylation. chemrxiv.org

The table below summarizes some synthetic transformations involving pyridinone and furan cores, illustrating their role as versatile building blocks.

| Precursor Scaffold | Reaction Type | Product Class | Significance |

| Ketones & 2-Fluoropyridine | N-vinylation / Cyclization | 1-(1-Arylvinyl)pyridin-2(1H)-ones | Provides access to N-substituted pyridones, which are useful synthetic intermediates. chemrxiv.orgacs.org |

| Enaminones & Nucleophiles | Vinylic Substitution / Cyclization | Polysubstituted Pyridin-2(1H)-ones | A method for creating novel, highly substituted pyridinone derivatives. acs.org |

| Furan | Oxidation | 5-Hydroxy-2(5H)-furanone | A practical and scalable synthesis of an important synthon for various chemical products. bohrium.com |

| β-enamino diketones & active methylene (B1212753) reagents | Cyclocondensation | Polyfunctionalized 2-pyridones | Creates substrates for further annulation to form complex heterocyclic systems like pyrido[2,3-d]pyridazine-2,8-diones. nih.gov |

Potential in Materials Science and Organic Electronics

The fusion of aromatic heterocycles like furan and pyridine (B92270) is a promising strategy in materials science for developing novel organic materials with tailored optoelectronic properties. mdpi.com Pyridine-based frameworks are noted for their exceptional functional versatility in materials science, stemming from their electronic delocalization and the properties of the nitrogen atom. mdpi.com

The incorporation of a furan ring, in particular, can significantly influence a molecule's properties. Furan is known to enhance molecular planarity and rigidity compared to its thiophene (B33073) analogue, which can lead to improved π–π stacking and better performance in electronic devices. nih.gov Research on furan-substituted co-oligomers has demonstrated their potential, exhibiting excellent optical and electronic characteristics, including high photoluminescence quantum yields and ambipolar charge carrier mobilities. nih.gov

For example, a furan derivative, 2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan (BPFTT), was shown to have a photoluminescence quantum yield of 28% and ambipolar mobilities suitable for field-effect transistors. nih.gov Furthermore, the photochemical polymerization of furan and pyridine has been explored to synthesize nanothreads, a class of one-dimensional materials with high predicted tensile strength and a tunable band gap, at reduced pressures. chemrxiv.org These findings underscore the potential of this compound and its derivatives as foundational components for next-generation organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.

Advanced Preclinical Research Tools

In the realm of preclinical research, pyridinone derivatives are invaluable. frontiersin.orgnih.gov They are recognized as "privileged structures" in medicinal chemistry because they can interact with a wide array of biological targets. nih.govfrontiersin.orgnih.gov The pyridinone scaffold can serve as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with therapeutic targets like protein kinases. frontiersin.orgnih.gov

The compound this compound and its analogues can be used as molecular probes to investigate biological pathways or as reference compounds in the development of new assays. For instance, their ability to mimic peptide bonds makes them useful tools for studying protein-protein interactions or enzyme mechanisms. nih.gov The anti-inflammatory properties of certain pyridone derivatives have been leveraged to create tools for studying inflammation models, such as in ear edema assays induced by croton oil. nih.gov The versatility of the pyridinone core allows for systematic modifications, which helps in understanding structure-activity relationships (SARs) and in designing more specific and potent research tools. nih.gov

Emerging Research Frontiers for Pyridin-2(1H)-one Derivatives

The pyridinone scaffold continues to be a focal point of innovation, with new research directions emerging that leverage cutting-edge technologies and design strategies.

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. These technologies are being applied to pyridin-2(1H)-one derivatives to predict their physicochemical properties, biological activities, and potential toxicities. researchgate.net

Generative modeling, a subset of AI, has been used to discover structurally novel antibiotic molecules. researchgate.net Explainable AI (xAI) models are proving valuable for pre-screening compound libraries to filter out molecules with undesirable properties, such as a tendency for colloidal aggregation, which can lead to false positives in high-throughput screening. researchgate.net For pyridine derivatives, AI models can analyze how the position of a functional group influences a compound's properties, providing insights that can guide the design of more effective molecules. researchgate.net As more data is generated for pyridinone compounds, AI is expected to play an increasingly crucial role in designing novel therapeutics.

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by screening small molecular fragments and then growing or linking them to create more potent molecules. The pyridinone core is exceptionally well-suited for FBDD. frontiersin.orgnih.gov Its small size allows it to fit into binding pockets on biological targets, and its structure provides multiple points for chemical modification, enabling the exploration of structure-activity relationships. frontiersin.orgnih.gov

The physicochemical properties of the pyridinone scaffold, such as polarity and lipophilicity, can be finely tuned through chemical synthesis. frontiersin.orgnih.gov This adaptability has led to its wide application in FBDD, particularly in the development of kinase inhibitors, where the pyridinone motif can form key hydrogen bond interactions with the kinase hinge region. frontiersin.orgnih.gov One study successfully used FBDD to identify a pyrazolopyridine derivative as a fragment hit, which was then optimized into a potent inhibitor. nih.gov This highlights the power of using scaffolds like pyridinone as starting points in fragment-based discovery campaigns.

Interdisciplinary Approaches for Comprehensive Characterization and Application

To fully unlock the potential of this compound and its derivatives, an interdisciplinary approach is essential. This involves the integration of computational chemistry with experimental techniques.

Computational studies , such as Density Functional Theory (DFT), can predict molecular properties like orbital energies, planarity, and electronic transitions, offering insights into a molecule's potential for applications in materials science. nih.gov

Experimental techniques provide the necessary validation and detailed characterization:

X-ray Crystallography can determine the precise three-dimensional structure of these molecules, revealing details about bond lengths, angles, and intermolecular interactions like π–π stacking. nih.gov

Spectroscopic methods (NMR, IR, UV-Vis) are used to confirm the chemical structure and study the photophysical properties, such as absorption and emission spectra, which are crucial for optoelectronic applications. nih.gov

Electrochemical analysis helps in determining the energy levels (HOMO/LUMO) and redox properties, which are vital for designing organic electronic devices.

By combining these theoretical and experimental methods, researchers can establish a clear link between molecular structure and function. This synergistic approach accelerates the design-synthesis-testing cycle, paving the way for the rational development of new materials and therapeutic agents based on the this compound scaffold.

Conclusion

Summary of Current Research Advancements

Research into 5-(Furan-2-yl)pyridin-2(1H)-one and its derivatives has primarily focused on their biological activities, revealing a wide spectrum of potential therapeutic applications. The core structure is a key component in the design of various enzyme inhibitors. For instance, analogues of pyridin-2(1H)-one have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), a validated target in cancer therapy. nih.gov Structure-activity relationship (SAR) studies on related pyridinone scaffolds have led to the discovery of compounds with significant in vivo tumor growth inhibition. nih.gov

Furthermore, the furan (B31954) ring itself is a well-established pharmacophore present in numerous compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net Derivatives incorporating the furan moiety have shown activity against various cancer cell lines, including breast (MCF-7), colorectal (HCT116), and liver (HepG-2) cancers. nih.govrsc.org Recent studies have also explored furan- and pyridinone-containing compounds as quorum sensing inhibitors, which represents a novel strategy to combat bacterial virulence and biofilm formation. nih.gov The combination of these two heterocyclic systems in one molecule has led to the development of potent agents, as summarized in the table below.

| Compound Class | Key Research Finding | Potential Application | Reference |

|---|---|---|---|

| Pyridin-2(1H)-one Analogues | Identified as potent inhibitors of Tropomyosin receptor kinase (TRK). One analogue, 14q, showed significant tumor regression in xenograft models. | Anticancer Therapy | nih.gov |

| Furan-based Pyridine (B92270) Carbohydrazides | Compound 4 induced G2/M phase cell cycle arrest and apoptosis in MCF-7 breast cancer cells. | Anticancer Therapy | nih.gov |

| 2-Oxo-pyridines with Furan Scaffold | Derivatives exhibited potent antimicrobial and anti-biofilm activity against pathogens like P. aeruginosa by targeting the LasR gene. | Antimicrobial Agents | nih.gov |

| 5-(Pyridin-2-yl)thiazole Derivatives | Analogues showed high inhibitory activity against ALK5 (TGF-β type I receptor kinase), a target for fibrosis and cancer. | Anticancer/Anti-fibrotic Therapy | nih.gov |

| (E)-1-(Furan-2-yl)prop-2-en-1-one Derivatives | Compound 8 was a potent inhibitor of tyrosinase, suggesting applications in skin pigmentation disorders. | Dermatology | mdpi.com |

Challenges and Opportunities in the Field

Despite the promising results, several challenges remain in the research and development of this compound-based compounds. A primary challenge lies in the synthesis. While various methods exist for constructing pyridinone and furan rings, achieving efficient, scalable, and regioselective synthesis of specifically substituted derivatives can be complex. nih.govacs.org Overcoming these synthetic hurdles, perhaps through the development of novel catalytic systems or one-pot multicomponent reactions, presents a significant opportunity. nih.govacs.org

Another challenge is optimizing the pharmacokinetic properties of these compounds for potential therapeutic use. While potent in vitro activity is often observed, achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles requires extensive medicinal chemistry efforts. nih.gov The "rule of five," a set of guidelines for drug-likeness, highlights parameters that need careful tuning. nih.gov This challenge, however, offers the opportunity to explore advanced drug design strategies, such as prodrug approaches or the incorporation of specific functional groups to enhance bioavailability and metabolic stability.

Furthermore, while many studies report broad biological activity, the precise molecular mechanisms of action are not always fully elucidated. nih.govjocpr.com A deeper understanding of how these compounds interact with their biological targets at a molecular level is crucial for rational drug design and for predicting potential off-target effects. This knowledge gap provides an opportunity for structural biology, computational modeling, and advanced biochemical assays to play a pivotal role. nih.gov

Prospective Research Avenues for this compound

The future of research on this compound is rich with potential. Building on the established anticancer activity, a key avenue is the design of derivatives with enhanced selectivity for specific kinase targets or cancer-related pathways. nih.govacs.org This could involve creating focused libraries of analogues for high-throughput screening against panels of kinases or other enzymes. Exploring their use in combination therapies with existing anticancer drugs is another promising direction.

Beyond oncology, the antimicrobial potential of this scaffold warrants further investigation. nih.gov The rise of antibiotic resistance necessitates novel therapeutic strategies, and targeting bacterial communication systems like quorum sensing is a promising approach. nih.gov Future work could focus on optimizing the anti-biofilm and virulence-quenching properties of these compounds.

In the realm of materials science, the photophysical properties of the this compound core have been underexplored. The conjugated π-system spanning the two heterocyclic rings suggests potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or as fluorescent chemosensors. acs.org Research into synthesizing polymers or functional materials incorporating this scaffold could unlock new technological applications. rsc.org

Finally, expanding the synthetic toolbox for creating derivatives remains a fundamental and critical research avenue. researchgate.net The development of green and efficient synthetic methodologies will not only accelerate the discovery of new bioactive compounds but also make the production of lead candidates more sustainable and cost-effective. rsc.orgbohrium.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(Furan-2-yl)pyridin-2(1H)-one derivatives?

- Answer: The synthesis often involves multi-component reactions (MCRs) or stepwise functionalization. For example, furan-containing pyridinones can be synthesized via palladium-catalyzed cross-coupling or cyclization reactions. In one study, microwave-assisted synthesis reduced reaction times (e.g., 1.5 hours) compared to traditional heating (e.g., 93 hours), improving yields (e.g., 62% vs. 60% for nitro-substituted derivatives) . Alternative routes include condensation reactions between furan derivatives and pyridinone precursors, with yields influenced by substituent electronic effects .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound derivatives?

- Answer: Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments (e.g., furan protons at δ 6.3–7.2 ppm and pyridinone NH signals at δ 10–12 ppm) .

- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1010–1070 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation .

Q. What in vitro assays are used to evaluate the biological activity of pyridin-2(1H)-one derivatives?

- Answer: Common assays include:

- Enzyme Inhibition : DPP-4 inhibition assays (IC₅₀ determination) to assess glucose metabolism modulation .

- Analgesic Activity : Hot-plate tests in rodents (e.g., CD-1 mice) to measure latency in pain response .

- Antiviral Screening : HIV-1 reverse transcriptase inhibition assays for pyridinone hybrids .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

- Answer: Optimization strategies include:

- Catalyst Screening : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for furan attachment) .

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 80–120°C improve cyclization efficiency .

- Microwave Assistance : Reduces reaction times by 50–90% compared to conventional heating .

- Example: A heptafluoropropyl-substituted pyridinone achieved 36% yield via method C, highlighting the role of electron-withdrawing groups in stabilizing intermediates .

Q. What computational approaches predict the bioactivity of pyridin-2(1H)-one hybrids?

- Answer: Methods include:

- Molecular Docking : To assess binding affinity with targets like DPP-4 or HIV-1 reverse transcriptase .

- QSAR Modeling : Correlating substituent electronic parameters (e.g., Hammett constants) with IC₅₀ values .

- DFT Calculations : To evaluate charge distribution and frontier molecular orbitals for reactivity predictions .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Answer: Strategies involve:

- Multi-Technique Cross-Validation : Combining NMR, IR, and MS to resolve ambiguous signals (e.g., distinguishing NH protons from solvent peaks) .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., dihedral angles between furan and pyridinone rings) .

- Isotopic Labeling : For tracking proton exchange in dynamic NMR experiments .

Q. What methodologies are used to assess the acute toxicity of pyridin-2(1H)-one derivatives?

- Answer: Standard protocols include:

- Rodent LD50 Tests : Administering compounds orally or intravenously to Sprague-Dawley rats, monitoring mortality over 72 hours .

- Histopathological Analysis : Organ tissue examination post-mortem for necrosis or inflammation .

- Biochemical Profiling : Liver/kidney function markers (e.g., ALT, creatinine) to detect organ toxicity .

Q. How does single-crystal X-ray diffraction aid in the structural determination of this compound derivatives?

- Answer: X-ray crystallography provides:

- Bond Length/Angle Precision : Confirming the planarity of the pyridinone ring and furan substituents .

- Hydrogen Bonding Networks : Identifying intermolecular interactions (e.g., NH···O=C) critical for crystal packing .

- Stereochemical Assignment : Resolving racemic mixtures via anomalous dispersion (e.g., Flack parameter analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.